Cas no 2287271-22-9 (Tert-butyl 3-(1-adamantyl)-3-aminopropanoate)
Tert-butyl 3-(1-adamantyl)-3-aminopropanoate Chemical and Physical Properties
Names and Identifiers
-
- 2287271-22-9
- EN300-6747554
- tert-butyl 3-(adamantan-1-yl)-3-aminopropanoate
- Tert-butyl 3-(1-adamantyl)-3-aminopropanoate
-
- Inchi: 1S/C17H29NO2/c1-16(2,3)20-15(19)7-14(18)17-8-11-4-12(9-17)6-13(5-11)10-17/h11-14H,4-10,18H2,1-3H3
- InChI Key: LOEDWVFJHVUKHK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(CC(C12CC3CC(CC(C3)C1)C2)N)=O
Computed Properties
- Exact Mass: 279.219829168g/mol
- Monoisotopic Mass: 279.219829168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 52.3Ų
Tert-butyl 3-(1-adamantyl)-3-aminopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6747554-0.05g |
tert-butyl 3-(adamantan-1-yl)-3-aminopropanoate |
2287271-22-9 | 95.0% | 0.05g |
$924.0 | 2025-03-13 | |
| Enamine | EN300-6747554-0.1g |
tert-butyl 3-(adamantan-1-yl)-3-aminopropanoate |
2287271-22-9 | 95.0% | 0.1g |
$968.0 | 2025-03-13 | |
| Enamine | EN300-6747554-0.25g |
tert-butyl 3-(adamantan-1-yl)-3-aminopropanoate |
2287271-22-9 | 95.0% | 0.25g |
$1012.0 | 2025-03-13 | |
| Enamine | EN300-6747554-0.5g |
tert-butyl 3-(adamantan-1-yl)-3-aminopropanoate |
2287271-22-9 | 95.0% | 0.5g |
$1056.0 | 2025-03-13 | |
| Enamine | EN300-6747554-1.0g |
tert-butyl 3-(adamantan-1-yl)-3-aminopropanoate |
2287271-22-9 | 95.0% | 1.0g |
$1100.0 | 2025-03-13 | |
| Enamine | EN300-6747554-2.5g |
tert-butyl 3-(adamantan-1-yl)-3-aminopropanoate |
2287271-22-9 | 95.0% | 2.5g |
$2155.0 | 2025-03-13 | |
| Enamine | EN300-6747554-5.0g |
tert-butyl 3-(adamantan-1-yl)-3-aminopropanoate |
2287271-22-9 | 95.0% | 5.0g |
$3189.0 | 2025-03-13 | |
| Enamine | EN300-6747554-10.0g |
tert-butyl 3-(adamantan-1-yl)-3-aminopropanoate |
2287271-22-9 | 95.0% | 10.0g |
$4729.0 | 2025-03-13 |
Tert-butyl 3-(1-adamantyl)-3-aminopropanoate Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Tert-butyl 3-(1-adamantyl)-3-aminopropanoate
Introduction to Tert-butyl 3-(1-adamantyl)-3-aminopropanoate (CAS No: 2287271-22-9)
Tert-butyl 3-(1-adamantyl)-3-aminopropanoate, a compound with the chemical formula C₁₇H₂₇NO₃, is a sophisticated organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound is characterized by its unique structural features, which include the presence of a tert-butyl group and a 1-adamantyl moiety, both of which contribute to its distinct chemical properties and potential applications. The CAS no2287271-22-9 serves as a unique identifier for this substance, ensuring precise referencing in scientific literature and industrial applications.
The tert-butyl 3-(1-adamantyl)-3-aminopropanoate structure combines the stability provided by the adamantyl group with the reactivity of the amino and carboxylate functional groups. This combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and specialty chemicals. The compound's ability to serve as a building block for larger structures is particularly intriguing for researchers working on drug discovery and material science.
Recent advancements in synthetic chemistry have highlighted the utility of such multifunctional compounds. The tert-butyl group, known for its steric hindrance, can protect reactive sites during synthetic pathways, while the 1-adamantyl moiety offers exceptional thermal stability and resistance to metabolic degradation. These properties make Tert-butyl 3-(1-adamantyl)-3-aminopropanoate an attractive candidate for applications where structural integrity under harsh conditions is paramount.
In the pharmaceutical industry, the incorporation of adamantane derivatives has been explored for their potential to enhance drug bioavailability and binding affinity. The 1-adamantyl group, in particular, has been shown to improve the pharmacokinetic profile of certain therapeutic agents by reducing their susceptibility to enzymatic degradation. This has led to increased interest in compounds like Tert-butyl 3-(1-adamantyl)-3-aminopropanoate as precursors for next-generation drugs targeting neurological and inflammatory disorders.
Moreover, the amine functionality in Tert-butyl 3-(1-adamantyl)-3-aminopropanoate provides a site for further chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties. This flexibility is crucial for medicinal chemists who are tasked with optimizing drug candidates for efficacy and safety. The compound's compatibility with various coupling reactions, such as amide and urea bond formations, further underscores its importance as a synthetic intermediate.
From a material science perspective, the unique combination of steric bulk and chemical reactivity in Tert-butyl 3-(1-adamantyl)-3-aminopropanoate also makes it suitable for developing advanced polymers and coatings. These materials could exhibit enhanced durability and resistance to environmental factors, opening up new possibilities in industrial applications. Researchers are exploring its potential use in creating high-performance polymers that maintain structural integrity under extreme conditions.
The synthesis of Tert-butyl 3-(1-adamantyl)-3-aminopropanoate involves multi-step organic reactions that require precise control over reaction conditions. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for research and commercial purposes. The development of novel catalysts has particularly improved the yield and purity of key intermediates, facilitating its integration into complex synthetic pathways.
As interest in sustainable chemistry grows, researchers are also investigating greener alternatives for producing compounds like Tert-butyl 3-(1-adamantyl)-3-aminopropanoate. Biocatalytic approaches, leveraging enzymes to facilitate key transformations, offer a promising avenue for reducing the environmental impact of synthetic processes. These methods align with broader efforts to develop more sustainable pharmaceutical manufacturing practices.
The potential applications of Tert-butyl 3-(1-adamantyl)-3-aminopropanoate extend beyond traditional pharmaceuticals into areas such as agrochemicals and fine chemicals. Its structural features make it a versatile building block that can be modified to suit various industrial needs. For instance, derivatives of this compound could serve as intermediates in the production of pesticides or specialty additives that enhance material performance.
In conclusion, Tert-butyl 3-(1-adamantyl)-3-aminopropanoate (CAS no2287271-22-9) represents a significant advancement in synthetic chemistry with far-reaching implications for multiple industries. Its unique structural attributes, coupled with recent innovations in synthetic methodologies, position it as a valuable asset for researchers and manufacturers alike. As scientific understanding continues to evolve, the potential uses for this compound are likely to expand even further, driving progress across multiple scientific disciplines.
2287271-22-9 (Tert-butyl 3-(1-adamantyl)-3-aminopropanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)